(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide
Description
The compound (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide is a heterocyclic enamide derivative featuring a pyrazole core substituted with a pyridinyl group, an ethyl linker, and a thiophene-containing propenamide side chain. Its molecular formula is inferred as C₁₇H₁₇N₄OS (exact mass: 333.11 g/mol), though experimental validation is required. The structural complexity arises from:
- A pyridin-4-yl group at position 4 of the pyrazole ring.
- An (E)-configured enamide group, which may influence bioactivity and solubility.
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs (pyrazole, pyridine, thiophene) are commonly associated with antimicrobial, anticancer, and kinase-inhibitory activities in related derivatives .
Properties
IUPAC Name |
(E)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(4-3-16-2-1-11-23-16)19-9-10-21-13-15(12-20-21)14-5-7-18-8-6-14/h1-8,11-13H,9-10H2,(H,19,22)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIMKVUPMRMLQ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide is a novel synthetic molecule that incorporates a thiophene unit, a pyridine moiety, and a pyrazole ring. These structural components are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Studies have demonstrated that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against multidrug-resistant bacteria (MDRB).
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Targeted | MIC (µg/mL) |
|---|---|---|
| 2-(piperazin-1-yl)-N-(thiophen-2-ylmethylene)-ethanamine | Staphylococcus epidermidis | 7.81 |
| Compound 3 | Acinetobacter baumannii | 15.62 |
| Compound 4 | Enterococcus faecalis | 7.81 |
The above data indicates that compounds with similar structural features to (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide possess potent antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Research indicates that thiophene-containing compounds can inhibit key inflammatory pathways, such as the mPGES-1 enzyme involved in prostaglandin E2 synthesis. This inhibition is critical in managing conditions associated with chronic inflammation and cancer.
Table 2: Inhibition of mPGES-1 by Related Compounds
| Compound | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| 1c | Low micromolar | G0/G1 phase arrest |
| 2c | Low micromolar | Induces apoptosis/necrosis |
These findings suggest that the compound may exert its anti-inflammatory effects through selective inhibition of mPGES-1, which could lead to reduced inflammation without significant side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The anticancer potential of similar compounds has been evaluated against various cancer cell lines. For example, certain thiophene derivatives have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7).
Table 3: Anticancer Activity Against MCF-7 Cell Line
| Compound | IC50 (mM) |
|---|---|
| Compound A | <0.1 |
| Compound B | 0.14 |
This data indicates that the structural motifs present in (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide may enhance its efficacy as an anticancer agent .
Case Studies
Recent studies involving thiophene and pyrazole derivatives have highlighted their multifaceted biological activities:
- Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.
- In Vivo Anti-inflammatory Studies : Compounds were tested in carrageenan-induced rat paw edema models, showing substantial reduction in inflammation compared to standard treatments like celecoxib .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiophene and pyrazole derivatives exhibit promising anticancer activities. For instance, thieno[2,3-d]pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide could be synthesized as a potential anticancer agent .
Antimicrobial Properties
The compound's structural components are associated with antimicrobial activity. Research has demonstrated that similar pyrazole derivatives possess significant antibacterial and antifungal properties. The incorporation of the pyridine and thiophene rings may enhance the compound's efficacy against microbial strains, making it a candidate for developing new antimicrobial agents .
Synthesis Methodologies
The synthesis of (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide can be achieved through several synthetic routes:
- Condensation Reactions : Utilizing appropriate amines and carboxylic acids can yield the desired amide through condensation reactions under controlled conditions.
- Microwave-Assisted Synthesis : This method allows for rapid synthesis with improved yields and reduced reaction times, making it an efficient approach for preparing this compound .
- Catalytic Approaches : Employing catalysts such as TiCl₄ or DMAP can facilitate the formation of the desired product while minimizing by-products .
Structural Characterization
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for confirming the structure of (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide. These techniques provide detailed insights into the molecular framework and functional groups present in the compound.
Case Study 1: Anticancer Evaluation
A study focusing on thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against breast cancer cells. The synthesized compounds exhibited IC₅₀ values indicating potent anticancer activity, which suggests that modifications to include (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide could yield even more effective agents against various cancer types .
Case Study 2: Antimicrobial Screening
In another investigation, various pyrazole derivatives were tested for their antimicrobial activity against strains like E. coli and S. aureus. Results indicated that certain structural modifications enhanced efficacy significantly, highlighting the potential of (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide as a lead compound in developing new antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with pyrazole- and enamide-containing derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Diversity: The target compound incorporates thiophene, a sulfur-containing heterocycle, which is absent in the nitro-substituted pyrazol-3-one derivative and the triazole-pyrimidine hybrid . Thiophene may enhance lipophilicity and metal-binding capacity compared to phenyl or nitrophenyl groups.
Functional Group Impact: The enamide group in the target compound differs from the acetylated pyrazol-3-one in and the ketone in . Enamides are known for hydrogen-bonding capabilities, which could improve target binding affinity.
Characterization Data:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
